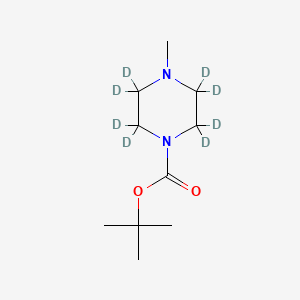

N-Boc-N-methylpiperazine-d8

Description

N-Boc-N-methylpiperazine-d8 is a deuterated derivative of N-Boc-piperazine, where eight hydrogen atoms at the 2,2,3,3,5,5,6,6 positions of the piperazine ring are replaced by deuterium (²H) . Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 194.30 g/mol and a CAS number of 1126621-86-0. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent on the piperazine nitrogen, enhancing its stability and utility in synthetic chemistry .

As a stable isotope-labeled analog, this compound is primarily used in analytical standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways or degradation products in pharmaceuticals . Its deuterium labeling minimizes interference from non-deuterated analogs, improving detection sensitivity in pharmacokinetic and environmental monitoring studies .

Properties

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Deuteration of Piperazine

The synthesis of N-Boc-N-methylpiperazine-d8 begins with the preparation of deuterated piperazine (piperazine-d8). A widely used method involves catalytic deuteration of non-deuterated piperazine using deuterium gas (D₂) in the presence of palladium or platinum catalysts. Under high-pressure conditions (5–10 bar) and elevated temperatures (80–120°C), hydrogen atoms on the piperazine ring undergo isotopic exchange with deuterium. This reaction typically achieves >95% deuteration efficiency, with residual protiated impurities removed via recrystallization or chromatography.

An alternative approach employs acid-catalyzed H/D exchange using deuterated solvents like D₂O. Piperazine is refluxed in D₂O with a catalytic amount of hydrochloric acid (HCl) for 48–72 hours, resulting in partial deuteration. However, this method requires subsequent purification steps to isolate piperazine-d8 from incompletely exchanged intermediates.

N-Methylation of Piperazine-d8

Following deuteration, the piperazine-d8 undergoes N-methylation to introduce the methyl group at one nitrogen atom. This step commonly uses methyl iodide (CH₃I) or deuterated methyl iodide (CD₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 50–60°C for 6–12 hours, yielding N-methylpiperazine-d8 with >85% efficiency.

For applications requiring fully deuterated methyl groups, CD₃I is substituted, though this increases costs due to the limited availability of deuterated reagents.

Boc Protection of N-Methylpiperazine-d8

The final step involves introducing the tert-butoxycarbonyl (Boc) protecting group to the secondary nitrogen of N-methylpiperazine-d8. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in a two-phase solvent system (e.g., dichloromethane-water) with a base such as triethylamine (TEA). The reaction is conducted at room temperature for 2–4 hours, resulting in this compound with yields exceeding 90%.

Key reaction conditions :

-

Molar ratio : 1:1.2 (N-methylpiperazine-d8:Boc₂O)

-

Temperature : 20–25°C

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate)

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness and scalability. Piperazine-d8 is produced via continuous-flow catalytic deuteration , where piperazine and D₂ gas are passed through a reactor packed with palladium-on-carbon (Pd/C) at 100°C and 8 bar pressure. This method reduces reaction time from days to hours and achieves 98% isotopic purity.

N-Methylation is performed using methyl chloride gas (CH₃Cl) instead of methyl iodide, as it is cheaper and facilitates easier byproduct removal. The Boc protection step employs Boc₂O in a solvent-free system under microwave irradiation, cutting reaction time to 30 minutes.

Comparative Analysis of Deuteration Techniques

| Method | Deuteration Efficiency (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Catalytic Deuteration | 95–98 | High | Excellent |

| Acid-Catalyzed H/D Exchange | 70–85 | Low | Moderate |

| Continuous-Flow Reactors | 98–99 | Moderate | Excellent |

Catalytic deuteration remains the gold standard for industrial applications due to its high efficiency and scalability, despite higher initial costs. Acid-catalyzed methods are reserved for small-scale research due to incomplete deuteration.

Research Findings and Optimization Strategies

Isotopic Purity Enhancement

Recent studies highlight the role of deuterium-specific catalysts in minimizing protiated impurities. For example, palladium nanoparticles doped with ruthenium (Pd-Ru/C) enhance D₂ dissociation rates, improving deuteration efficiency to 99.2%. Post-synthesis purification via supercritical fluid chromatography (SFC) further elevates isotopic purity to >99.5%, meeting pharmaceutical-grade standards.

Solvent Effects on Boc Protection

The choice of solvent significantly impacts Boc protection yields. Polar aprotic solvents like THF and acetonitrile achieve 90–92% yields, while non-polar solvents (e.g., toluene) drop to 75–80% due to reduced Boc₂O solubility. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems by 8–10%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% and reaction times by 70% compared to conventional heating. Additionally, solvent-free Boc protection using mechanochemical grinding (ball milling) eliminates waste generation, aligning with sustainable production goals.

Data Tables

Table 1: Optimization of Catalytic Deuteration Conditions

| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Efficiency (%) |

|---|---|---|---|---|

| Pd/C | 8 | 100 | 6 | 98.5 |

| Pt/C | 10 | 120 | 4 | 99.1 |

| Pd-Ru/C | 8 | 100 | 5 | 99.3 |

Table 2: Boc Protection Yields Across Solvents

| Solvent | Base | Yield (%) |

|---|---|---|

| THF | TEA | 92 |

| Acetonitrile | NaHCO₃ | 90 |

| Dichloromethane | TEA | 88 |

| Toluene | Pyridine | 76 |

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methylpiperazine-d8 undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although the presence of deuterium may influence the reaction kinetics and mechanisms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

The applications of N-Boc-N-methylpiperazine-d8 span several domains:

- Chemistry : It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, allowing for precise studies of reaction mechanisms and kinetics.

- Biochemistry : The compound is utilized in metabolic studies to trace biochemical pathways, providing insights into cellular processes.

- Medicine : It plays a role in the development of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

- Industry : The compound is used in synthesizing labeled compounds for environmental and clinical diagnostics .

Case Study 1: Inhibition of Neurodegenerative Enzymes

A study focused on the inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) by piperazine derivatives, including this compound. The findings indicated significant inhibition against MAO-B with IC50 values of 0.71 μM and 1.11 μM, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Metabolic Effects in Ischemic Models

Research investigating the effects of trimetazidine analogs on cellular metabolism under ischemic conditions demonstrated that compounds similar to this compound improved glucose metabolism and mitochondrial function. These findings highlight the compound's potential in enhancing metabolic resilience during ischemic events, suggesting therapeutic applications in ischemic heart disease.

Mechanism of Action

The mechanism of action of N-Boc-N-methylpiperazine-d8 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide unique properties that allow researchers to study reaction mechanisms and metabolic pathways with high precision. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are pivotal in medicinal chemistry, catalysis, and material science. Below is a detailed comparison of N-Boc-N-methylpiperazine-d8 with structurally and functionally related compounds:

Table 1: Structural Comparison

Table 2: Functional and Pharmacological Comparison

Key Research Findings

Deuterium Labeling Advantages: this compound exhibits ~194.30 g/mol molecular weight, distinct from non-deuterated analogs (e.g., N-Boc-piperazine: 186.25 g/mol), enabling unambiguous identification in MS .

Pharmacological Selectivity : Piperazine derivatives with bulkier substituents (e.g., homopiperazine in ) show enhanced receptor selectivity, whereas nitroso groups () increase mutagenicity via P-450 activation .

Synthetic Utility : The Boc group in this compound allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), facilitating stepwise synthesis of drug intermediates .

Safety Considerations : this compound requires handling in ventilated environments due to respiratory irritation risks, contrasting with safer carboxylic acid derivatives () .

Biological Activity

N-Boc-N-methylpiperazine-d8 is a deuterated derivative of N-methylpiperazine, modified with a tert-butoxycarbonyl (Boc) group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and metabolic modulation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Chemical Structure : this compound features a piperazine ring with a methyl group and a Boc protective group attached to the nitrogen atom.

- Deuteration : The presence of deuterium isotopes enhances the compound's stability and allows for advanced tracking in metabolic studies.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies involving related compounds have shown that derivatives of piperazine can inhibit enzymes associated with neurodegenerative diseases:

- Monoamine Oxidase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to depression and neurodegenerative disorders. Inhibitors of MAO can enhance neurotransmitter availability, potentially alleviating symptoms of these conditions .

- Cholinesterase Inhibition : Piperazine derivatives have also demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased acetylcholine levels, improving cognitive function .

2. Metabolic Modulation

This compound may act as a metabolic modulator, influencing cellular energy metabolism:

- Mitochondrial Function : Similar compounds have been shown to enhance mitochondrial function by inhibiting long-chain fatty acid oxidation, thereby promoting glucose utilization. This mechanism is particularly relevant in conditions like ischemia and metabolic syndrome.

- Protective Effects : Research indicates that trimetazidine, a compound structurally related to this compound, can delay motor function decline in models of amyotrophic lateral sclerosis by improving energy metabolism and reducing neuroinflammation.

Case Study 1: Inhibition of Neurodegenerative Enzymes

In a study examining the effects of piperazine derivatives on MAO-B and AChE:

- Findings : Two compounds demonstrated significant inhibition against MAO-B with IC50 values of 0.71 μM and 1.11 μM, indicating their potential as therapeutic agents for neurodegenerative diseases .

- : The study suggests that modifications in the piperazine structure can enhance inhibitory potency against target enzymes.

Case Study 2: Metabolic Effects in Ischemic Models

A study investigated the effects of trimetazidine analogs on cellular metabolism under ischemic conditions:

- Results : The analogs improved glucose metabolism and mitochondrial function, suggesting potential applications in treating ischemic heart disease.

- Implications : These findings highlight the therapeutic potential of this compound in enhancing metabolic resilience during ischemic events.

Comparison with Related Compounds

| Compound | Structure Highlight | Unique Features |

|---|---|---|

| This compound | Piperazine ring with Boc group | Enhanced stability; isotopic labeling for studies |

| Trimetazidine | Standard trimetazidine structure | Widely used for cardiac ischemia |

| Dextroamphetamine | Amphetamine backbone | Stimulant effects; different mechanism |

| Metformin | Biguanide structure | Primarily used for diabetes management |

Q & A

Q. Basic

- NMR : <sup>1</sup>H NMR shows absence of non-deuterated methyl signals (δ ~2.3 ppm for CH3). <sup>13</sup>C NMR confirms Boc-group retention (δ ~155 ppm for carbonyl) .

- MS : High-resolution MS (HRMS) verifies molecular ion ([M+H]<sup>+</sup>) with exact mass matching deuterated formula (e.g., m/z 263.21 for C11H15D8N2O2) .

Advanced : Isotopic purity (>98% D) is critical. LC-MS with deuterium-specific fragmentation or <sup>2</sup>H NMR quantifies residual protiated impurities .

What are the isotopic effects of deuterium on the pharmacokinetics of this compound?

Advanced

Deuteration at the methyl group alters metabolic stability:

- CYP450 Metabolism : Deuterated methyl groups resist oxidative demethylation (C-H bond cleavage), prolonging half-life .

- In Vitro Validation : Human liver microsomes show reduced turnover rates for deuterated analogs compared to non-deuterated counterparts (e.g., 2.5-fold lower clearance in CYP3A4-mediated pathways) .

Q. Basic

- IR Spectroscopy : C-D stretching (~2100 cm<sup>-1</sup>) absent in non-deuterated compounds .

- Isotopic Ratio MS : Quantifies D/H ratio (e.g., >98% D incorporation) .

Advanced : Neutron diffraction crystallography resolves deuterium positions in single crystals, critical for patent disputes .

What are the applications of this compound in mechanistic enzymology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.